Antimycin A3
Description
Antimycin A3 is a naturally occurring antibiotic isolated from Streptomyces species, characterized by a nine-membered dioxolane ring and a 3-formylaminosalicylic acid moiety linked via an amide bond . It is part of the antimycin family, which includes congeners such as antimycin A1, A2, and A4, differing primarily in the alkyl side chain length (e.g., A3 has a C₄H₉ chain, while A1 has C₆H₁₃) .
This compound is a potent inhibitor of mitochondrial electron transport chain (mETC) complex III, blocking ubiquinol-cytochrome c oxidoreductase and inducing oxidative stress . Additionally, it binds to the BH3-binding hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, promoting apoptosis in cancer cells overexpressing these proteins . This dual mechanism underpins its applications in cancer research, particularly in laryngeal carcinoma, where Bcl-2 overexpression is common . Its purity (≥98%) and stability at -20°C make it a reliable tool in biochemical studies .
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
| Record name | Antimycin A3b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimycin A3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ANTIMYCIN A3B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Purothionin AII | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Strain Selection and Culture Conditions
Antimycin A3 is primarily produced by Streptomyces species, including Streptomyces argillaceus. Fermentation occurs in three stages:
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Seed culture preparation : Erlenmeyer flasks (500 mL) contain a nutrient medium of soy bean meal (4%), glucose (2%), ammonium sulfate (0.3%), and calcium carbonate (0.15%), adjusted to pH 7.0–7.5.
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Intermediate scaling : Cultures are transferred to 12-liter flasks with reciprocal shaking.
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Large-scale fermentation : Conducted in 250-liter fermentors under controlled conditions:
Automatic pH control maintains the medium at pH 6.0 using ammonium hydroxide or sulfuric acid. Antifoaming agents (e.g., DF-143-PK) are added as needed.
Nutrient Supplementation and Yield Optimization
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Carbon sources : Soya bean oil (1.25% daily addition rate) enhances antimycin production.
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Fermentation duration : Peak this compound titers (9.3 μg/mL) are achieved after 96 hours, as determined fluorometrically.
Extraction and Preliminary Purification
Acid-Base Precipitation
Post-fermentation, the broth is adjusted to pH 9.0 with sodium hydroxide (25% aqueous solution) and stirred for 30 minutes. Acidification to pH 2.5 with sulfuric acid (30%) precipitates this compound, which binds to mycelium and filter aids (e.g., diatomaceous earth). Filtration yields a filter cake containing ~440 g of crude this compound per 150 kg of wet biomass.
Solvent Extraction
The filter cake is extracted with methylene chloride (3 × 1 volume), recovering >95% of this compound. Combined extracts are dried with anhydrous sodium sulfate and evaporated under reduced pressure to an oily residue.
Crystallization and Final Purification
Hexane Crystallization
The oily residue is stirred into hexane (4–8 volumes) and cooled to 5°C. Crude crystalline this compound (81% purity) precipitates, yielding 390 g with 71% recovery.
Chromatographic Separation
High-performance liquid chromatography (HPLC) isolates this compound from homologues (A1, A2, A4):
Synthetic Approaches to this compound Analogues
Open-Chain Analogues
Open-chain derivatives (e.g., compounds 1 and 2 ) are synthesized from Boc-L-threonine via:
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Esterification : Allyl bromide coupling under basic conditions.
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Amidation : Boc deprotection followed by reaction with nicotinoyl chloride.
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Sharpless asymmetric dihydroxylation : Using (DHQ)₂PHAL or (DHQD)₂PHAL ligands (diastereomeric ratio: 10:1).
Table 1: Cytotoxicity of Synthetic Analogues
| Compound | IC₅₀ (μM) against HEP-2 Cells |
|---|---|
| 1 | 31.6 |
| 2 | 46.3 |
| Native A3 | >50 |
Quality Control and Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Antimycin A3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound for various applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
Cancer Research Applications
1. Anticancer Activity Against Colorectal Cancer
- Study Findings : Novel open-chain analogs of Antimycin A3 have been synthesized and evaluated for their cytotoxic effects on colorectal cancer cell lines (HCT-116). These analogs demonstrated enhanced anticancer activity compared to the original compound, with IC50 values ranging from 35 to 47 µM. This suggests that structural modifications can significantly improve therapeutic efficacy .
2. Induction of Apoptosis in Lung Cancer
- Mechanism : Research has shown that this compound can inhibit the growth of human pulmonary adenocarcinoma (A549) cells by inducing cell cycle arrest and apoptosis. Treatment with concentrations between 2-100 µM resulted in significant growth inhibition over 72 hours, highlighting its potential as a therapeutic agent against lung cancer .
3. Targeting Laryngeal Cancer
- Cytotoxicity Studies : Open-chain analogs of this compound have also been tested against laryngeal cancer cells (HEP-2), showing improved anticancer activity with IC50 values between 31.6 and 46.3 µM. These findings support the development of this compound derivatives as promising candidates for laryngeal cancer treatment .
Case Studies
| Study | Cancer Type | Findings | IC50 (µM) |
|---|---|---|---|
| Arsianti et al. (2015) | Colorectal | Open-chain analogs showed greater activity than this compound | 35-47 |
| Han et al. (2008) | Lung | Induced apoptosis and cell cycle arrest in A549 cells | Not specified |
| In Silico Study (2017) | Laryngeal | Open-chain analogs exhibited enhanced cytotoxicity against HEP-2 cells | 31.6-46.3 |
Molecular Docking Studies
In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound and its analogs to anti-apoptotic proteins like Bcl-2 family members (Bcl-xL and Mcl-1). These studies suggest that modifications to the chemical structure can enhance binding interactions, thereby improving apoptotic induction in cancer cells .
Mechanism of Action
Antimycin A3 exerts its effects by inhibiting the mitochondrial electron transport chain at complex III . It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle leads to the production of reactive oxygen species and impairs mitochondrial function, ultimately inducing apoptosis in cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Antimycin Congeners
*AGPS: Alkylglycerone phosphate synthase
Key Findings :
- Antimycin A1 exhibits stronger antifungal activity against Rhizoctonia solani and modulates mitochondrial gene expression (e.g., ND5, COX2) .
- Antimycin A3 ’s shorter alkyl chain enhances specificity for Bcl-2/Bcl-xL, making it a potent apoptosis inducer in laryngeal cancer (HEP-2 cells) .
- 2-Methoxythis compound, a synthetic derivative, loses mETC inhibitory activity due to modification of the 3-formylaminosalicylic acid group but retains Bcl-xL targeting, reducing systemic toxicity .
Table 2: Cytotoxicity of this compound and Analogues in HEP-2 Cells
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| This compound | 46.3 | Bcl-2 inhibition, mETC blockade |
| Open-chain analogue 1 | 31.6 | Enhanced Bcl-2 binding affinity |
| Open-chain analogue 2 | 34.2 | Apoptosis via mitochondrial swelling |
Key Findings :
- Open-chain analogues exhibit 20–30% greater potency than this compound in HEP-2 cells due to improved binding to Bcl-2’s hydrophobic groove .
Mechanistic Divergence in Antiviral and Anticancer Contexts
While this compound and its congeners inhibit viral replication via mETC disruption (e.g., WEEV), structural modifications alter this activity:
Biological Activity
Antimycin A3 is a natural compound isolated from Streptomyces species, recognized for its significant biological activity, particularly in cancer research. This article explores its mechanisms of action, efficacy against various cancer cell lines, and its potential as a therapeutic agent.
Overview of this compound
This compound is part of a family of compounds known as antimycin antibiotics, which are characterized by their ability to inhibit mitochondrial respiration. Specifically, this compound inhibits the electron transport chain at complex III (ubiquinol-cytochrome c oxidoreductase), disrupting ATP production and inducing apoptosis in sensitive cells .
The primary mechanism through which this compound exerts its effects involves:
- Inhibition of Mitochondrial Respiration : By blocking complex III, this compound leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production, which can induce oxidative stress and cell death .
- Induction of Apoptosis : this compound has been shown to selectively induce apoptosis in cancer cells expressing high levels of anti-apoptotic proteins like Bcl-2. The compound interacts with the Bcl-2 homology domain 3 (BH3)-binding groove, promoting mitochondrial membrane permeabilization and subsequent release of pro-apoptotic factors .
Case Studies and Research Findings
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Breast Cancer Cells :
- This compound demonstrated an IC50 value of approximately 50 µM against HeLa cells, indicating its potential as an anti-cancer agent targeting Bcl-2 overexpression .
- In a study focusing on breast cancer, analogs of this compound were designed to enhance binding affinity to Bcl-2 proteins, showing improved cytotoxicity compared to the parent compound .
- Laryngeal Cancer Cells :
- Mechanistic Studies :
Comparative Analysis of this compound and Its Analogues
| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (Cervical) | 50 | Inhibits complex III; induces apoptosis via Bcl-2 pathway |
| Open-chain Analogs | HEP-2 (Laryngeal) | 31.6 - 46.3 | Enhanced binding to Bcl-2; increased cytotoxicity |
| Respirantin | MCF-7 (Breast) | < 10 | Stronger cytotoxicity due to structural differences |
Q & A
Q. What experimental models are commonly used to study Antimycin A3’s pro-apoptotic effects in cancer research?
this compound is tested in in vitro models such as human breast cancer (MDA-MB-231), prostate cancer (PC-3), and colorectal cancer cell lines. Its mechanism involves selective apoptosis in cells overexpressing anti-apoptotic Bcl-2 proteins, validated via flow cytometry for caspase activation and mitochondrial membrane potential assays. Researchers often pair these with Western blotting to quantify Bcl-2/Bax protein ratios .
Q. How is this compound’s impact on mitochondrial electron transport chain (ETC) activity measured experimentally?
Respiration assays using oxygenphoresis (e.g., Seahorse XF Analyzer) are standard. This compound inhibits Complex III (ubiquinol-cytochrome c oxidoreductase), which is confirmed by reduced oxygen consumption rates (OCR) in the presence of substrates like succinate. Parallel use of oligomycin (ATP synthase inhibitor) and FCCP (uncoupler) helps isolate ETC dysfunction .
Q. What methodological controls are critical when assessing this compound’s specificity in apoptosis induction?
Include negative controls (e.g., Bcl-2-low cell lines) and pharmacological controls (e.g., Bcl-2 inhibitors like Venetoclax). Validate off-target effects via RNA interference (siRNA knockdown of Bcl-2) or use derivatives like 2-methoxythis compound, which lacks ETC inhibition but retains apoptotic activity .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its binding affinity to Bcl-2 family proteins?
Replace the nine-membered dilactone core with 18-membered polyhydroxylated or tetraaldehyde cores (e.g., compounds 11 and 14). These analogs form additional hydrogen bonds with Bcl-2 catalytic site residues (e.g., Glu11, Asp32, Asp168) and improve hydrophobic interactions. Molecular docking (AutoDock 4.2.3) with PDB IDs 3ZLN (Bcl-xl) and 5IEZ (Mcl-1) predicts binding energies ≤−7.74 kcal/mol, validated via isothermal titration calorimetry (ITC) .
Q. How should researchers reconcile contradictory data on this compound’s dual roles in ETC inhibition and apoptosis induction?
Use dose-response studies to separate mechanisms: low doses (≤1 µM) primarily target Bcl-2, while higher doses (>5 µM) disrupt ETC. Employ mitochondrial DNA-depleted (ρ⁰) cell lines to isolate ETC-independent effects. Transcriptomic profiling (RNA-seq) can further distinguish pathway-specific gene expression changes .
Q. What computational and experimental strategies validate in silico docking results for this compound analogs?
Combine molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories) with surface plasmon resonance (SPR) for kinetic analysis (KD measurements). Cross-validate with competitive fluorescence polarization assays using Bcl-2/Bim BH3 domain peptides .
Data Analysis and Contradiction Resolution
Q. How do researchers address variability in this compound’s IC50 values across cancer cell lines?
Normalize data to mitochondrial density (citrate synthase activity assays) and cellular uptake (LC-MS quantification of intracellular this compound). Use SYBR Green-based assays to rule out cytotoxicity confounders. Meta-analysis of public datasets (e.g., Cancer Cell Line Encyclopedia) identifies genetic predictors of sensitivity (e.g., Bcl-2/Bax expression ratios) .
Q. What statistical approaches are recommended for comparing this compound analogs in high-throughput screens?
Apply Z-factor scoring to assess assay robustness and normalized percent inhibition (NPI) to rank analogs. Use partial least squares regression (PLSR) to correlate docking scores (e.g., hydrogen bond counts, binding energy) with experimental IC50. Address batch effects via randomized plate layouts and ComBat normalization .
Methodological Best Practices
Q. How should researchers optimize protocols for synthesizing this compound analogs with improved solubility?
Introduce hydroxyl groups to the macrocyclic core (e.g., compound 14) to enhance aqueous solubility. Characterize analogs via HPLC-ELSD (evaporative light scattering detection) and compare partition coefficients (log P) using shake-flask methods. Assess cytotoxicity in renal (HEK-293) and hepatic (HepG2) cell lines to predict in vivo tolerability .
Q. What in vitro and in vivo models best predict the therapeutic window of this compound derivatives?
Use patient-derived xenografts (PDXs) with Bcl-2 overexpression for in vivo efficacy. Pair with cardiac-specific toxicity assays (e.g., human iPSC-derived cardiomyocytes) to evaluate mitochondrial toxicity. Pharmacokinetic studies (Cmax, AUC) in rodents guide dosing regimens that balance on-target apoptosis and off-target ETC effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
